Hydrogen-Bond Donor Count Doubles Relative to the Des-Hydroxy Analog, Enabling Distinct Supramolecular Interactions
The target compound possesses two hydrogen-bond donor (HBD) sites (the tertiary hydroxyl and the carboxylic acid), whereas its closest commercially available analog, 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 861444-92-0), has only one HBD (the carboxylic acid) [1][2]. This difference of one additional HBD alters the compound's capacity for directed non-covalent interactions, potentially affecting solubility, crystal packing, and target binding in fragment-based screening libraries [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBDs |
| Comparator Or Baseline | 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 861444-92-0): 1 HBD |
| Quantified Difference | 1 additional HBD |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
An additional hydrogen-bond donor can fundamentally change a compound's molecular recognition profile, making it a functionally non-interchangeable building block for medicinal chemistry applications, even when the core scaffold appears similar.
- [1] PubChem. Compound Summary for CID 62398466, 2-(4-Hydroxyoxan-4-yl)-2-methylpropanoic acid. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
- [2] PubChem. Compound Summary for 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
